molecular formula C19H14ClFN4OS B2410564 4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894044-48-5

4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2410564
CAS RN: 894044-48-5
M. Wt: 400.86
InChI Key: WPOVALPVQQTMRU-UHFFFAOYSA-N
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Description

“4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic compound. It contains several functional groups and rings, including a benzamide, a thiazole, and a triazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of 2-mercaptobenzimidazoles with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These sulphides are then cyclized to give the corresponding thiazolo .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings, including a benzamide, a thiazole, and a triazole . The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the thiazole ring and the various substituents on it . For example, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could affect properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of various pharmacologically active molecules. For instance, a study discussed the design and synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives substituted with flurbiprofen, highlighting their potential as anti-inflammatory and analgesic agents. The synthesis involved the cyclization of related triazole compounds with chloroacetic acid and benzaldehydes, demonstrating the versatility of these compounds in drug development (Doğdaş et al., 2007).

Biological Activities and Potential Applications

  • Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazol-6-yl compounds possess significant biological activities, including anti-inflammatory, anti-exudative, and analgesic properties. For example, 4-thiazolidinone derivatives synthesized from 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides displayed notable anti-inflammatory activity, indicating their potential in non-steroidal anti-inflammatory drug (NSAID) development (Golota et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory pathways .

Mode of Action

The compound interacts with its targets by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This interaction results in significant neuroprotective and anti-inflammatory properties .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the compound’s bioavailability.

Result of Action

The compound exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Action Environment

It’s known that the biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring . Therefore, the presence of the 4-chloro and 4-fluorophenyl groups in this compound could potentially influence its action and efficacy.

properties

IUPAC Name

4-chloro-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4OS/c20-14-5-1-13(2-6-14)18(26)22-10-9-16-11-27-19-23-17(24-25(16)19)12-3-7-15(21)8-4-12/h1-8,11H,9-10H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOVALPVQQTMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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